

# "comparative study of photocatalytic activity of pure ZnO and Nd-doped ZnO"

Author: BenchChem Technical Support Team. Date: November 2025



A Comparative Guide to the Photocatalytic Activity of Pure ZnO and Neodymium-Doped ZnO

The following guide provides a comprehensive comparison of the photocatalytic performance of pure zinc oxide (ZnO) and neodymium-doped zinc oxide (Nd-doped ZnO). This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering an objective analysis supported by experimental data from various studies.

# **Overview of Photocatalytic Activity**

Zinc oxide is a widely studied semiconductor photocatalyst due to its high photosensitivity, non-toxicity, and low cost.[1] However, its efficiency is often limited by the rapid recombination of photogenerated electron-hole pairs.[2][3] Doping ZnO with rare-earth elements like neodymium (Nd) has emerged as a promising strategy to enhance its photocatalytic activity.[4] Neodymium doping can suppress the recombination of charge carriers, thereby increasing the lifetime of electrons and holes and leading to improved photocatalytic performance.[5]

Nd-doped ZnO has shown superior photocatalytic activity compared to pure ZnO in the degradation of various organic pollutants under different light sources.[5][6] The optimal doping concentration of Nd is a critical factor, as excessive doping can lead to a decrease in crystalline nature and photocatalytic efficiency.[7]

# **Comparative Performance Data**



The photocatalytic performance of pure ZnO and Nd-doped ZnO has been evaluated using various organic dyes and pharmaceutical compounds as model pollutants. The data below, summarized from multiple studies, highlights the enhanced efficiency of Nd-doped ZnO.

Photocataly st	Target Pollutant	Irradiation Source	Degradatio n Efficiency (%)	Rate Constant (k) (min <sup>-1</sup> )	Reference
Pure ZnO	Methylene Blue	Visible Light	-	0.02235	[5]
0.1% Nd- doped ZnO	Methylene Blue	Visible Light	~100%	0.04780	[5]
Pure ZnO	Ciprofloxacin	Visible Light	-	-	[5]
0.1% Nd- doped ZnO	Ciprofloxacin	Visible Light	~100%	0.05291	[5]
Pure ZnO	Brilliant Green	-	-	-	[7]
2% Nd-doped ZnO	Brilliant Green	-	98.26%	-	[7]
Pure ZnO	Congo Red	Visible Light	-	-	[2][6]
4% Nd-doped ZnO	Congo Red	Visible Light	Highest among tested dopant levels	-	[2][6]
Pure ZnO	Methyl Orange	-	-	-	[4]
3% Nd-doped ZnO	Methyl Orange	-	Higher than pure ZnO	-	[4]

# **Experimental Protocols**

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the typical experimental procedures for synthesizing and evaluating pure and



Nd-doped ZnO photocatalysts.

## **Synthesis of Photocatalysts**

Several methods are employed for the synthesis of pure and Nd-doped ZnO nanoparticles, including co-precipitation, sol-gel, and electrospinning.

### 3.1.1. Co-precipitation Method[7]

- Precursor Preparation: Zinc acetate [Zn(CH₃COO)₂·2H₂O] and neodymium(III) nitrate hexahydrate [Nd(NO₃)₃·6H₂O] are used as precursors.
- Dissolution: The precursors are dissolved in deionized water.
- Precipitation: A precipitating agent, such as sodium hydroxide (NaOH), is added dropwise to the solution under constant stirring to form a precipitate.
- Washing and Drying: The precipitate is washed multiple times with deionized water and ethanol to remove impurities.
- Calcination: The dried powder is calcined at a specific temperature (e.g., 700 °C) for several hours to obtain the final Nd-doped ZnO nanoparticles.

### 3.1.2. Sol-Gel Method[2][6]

- Precursor Solution: Zinc acetate dihydrate is dissolved in a solvent like ethanol.
- Dopant Addition: A solution of neodymium chloride in the same solvent is added to the zinc acetate solution.
- Gel Formation: A gelling agent, such as oxalic acid, is added to the mixture, which is then stirred and heated to form a gel.
- Drying and Calcination: The gel is dried in an oven and then calcined at a high temperature to yield the Nd-doped ZnO powder.

## 3.1.3. Electrospinning-Calcination Method[5]



- Polymer Solution: A solution is prepared by dissolving zinc acetate, neodymium nitrate, and a polymer like polyvinylpyrrolidone (PVP) in a solvent mixture (e.g., N,N-dimethylformamide and ethanol).
- Electrospinning: The solution is electrospun to produce nanofibers.
- Calcination: The nanofibers are calcined at a high temperature (e.g., 700 °C) to remove the polymer and form Nd-doped ZnO nanostructures.

## **Characterization of Photocatalysts**

The structural, morphological, and optical properties of the synthesized nanoparticles are characterized using various techniques:

- X-ray Diffraction (XRD): To determine the crystal structure and phase purity.[6]
- Scanning Electron Microscopy (SEM): To observe the surface morphology and particle shape.[6]
- Transmission Electron Microscopy (TEM): To analyze the particle size and internal structure.

  [6]
- UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the band gap energy of the materials.[5]
- Photoluminescence (PL) Spectroscopy: To study the recombination rate of electron-hole pairs.[5]

## **Photocatalytic Activity Evaluation[8][9]**

The photocatalytic performance is typically assessed by the degradation of a model organic pollutant.

- Suspension Preparation: A known amount of the photocatalyst is dispersed in an aqueous solution of the target pollutant (e.g., methylene blue).
- Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a period (e.g., 30-45 minutes) to establish adsorption-desorption equilibrium between the catalyst and the



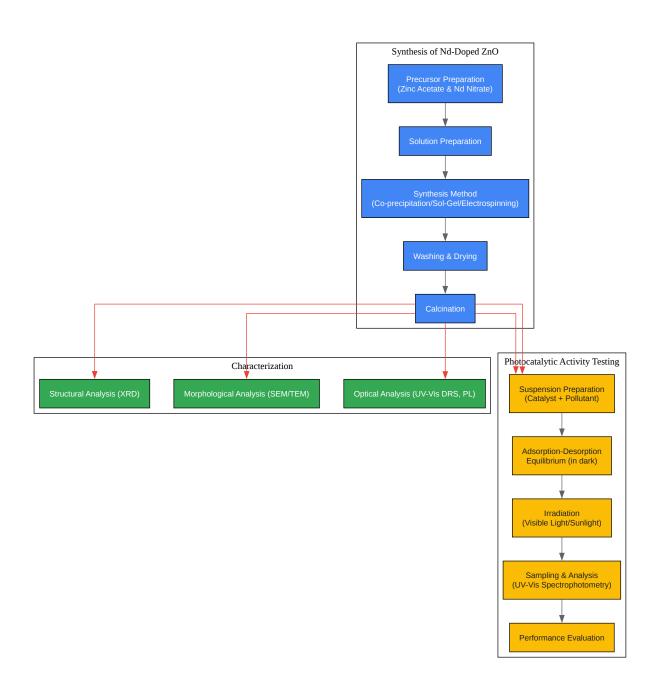
pollutant.[8][9]

- Irradiation: The suspension is then exposed to a light source (e.g., visible light lamp or sunlight).[9]
- Sampling: Aliquots of the suspension are withdrawn at regular time intervals.
- Analysis: The samples are centrifuged to remove the catalyst, and the concentration of the
  pollutant in the supernatant is measured using a UV-Vis spectrophotometer.[10]
- Degradation Efficiency Calculation: The degradation efficiency is calculated using the formula: Degradation (%) =  $[(C_0 C_t) / C_0] \times 100$  where  $C_0$  is the initial concentration and  $C_t$  is the concentration at time t.

# **Visualizing the Processes**

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and the proposed photocatalytic mechanism.

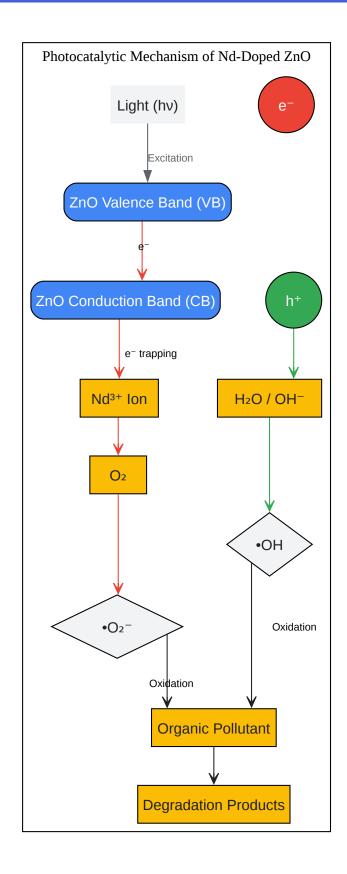




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Caption: Experimental workflow for synthesis, characterization, and testing of Nd-doped ZnO.





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Caption: Mechanism of enhanced photocatalysis in Nd-doped ZnO.



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- To cite this document: BenchChem. ["comparative study of photocatalytic activity of pure ZnO and Nd-doped ZnO"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15471376#comparative-study-of-photocatalytic-activity-of-pure-zno-and-nd-doped-zno]

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